molecular formula C15H10ClF3O2 B14064834 1-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-ethanone

1-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-ethanone

Cat. No.: B14064834
M. Wt: 314.68 g/mol
InChI Key: SCOFJKYRNOPBCF-UHFFFAOYSA-N
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Description

1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone is a complex organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a biphenyl structure

Preparation Methods

The synthesis of 1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone typically involves multiple steps, including the formation of the biphenyl core and the introduction of the chloro and trifluoromethoxy groups. One common synthetic route involves the following steps:

    Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Trifluoromethoxy Group: This step can be accomplished using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the ethanone group and the formation of corresponding acids or alcohols.

Scientific Research Applications

1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The biphenyl structure provides a rigid framework that facilitates interactions with target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone can be compared with other biphenyl derivatives, such as:

    1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-methanol: This compound has a hydroxyl group instead of an ethanone group, leading to different chemical reactivity and biological activity.

    1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-amine:

    1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-carboxylic acid: This compound has a carboxylic acid group, which affects its solubility and reactivity compared to the ethanone derivative.

The uniqueness of 1-(3-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H10ClF3O2

Molecular Weight

314.68 g/mol

IUPAC Name

1-[2-chloro-6-[2-(trifluoromethoxy)phenyl]phenyl]ethanone

InChI

InChI=1S/C15H10ClF3O2/c1-9(20)14-11(6-4-7-12(14)16)10-5-2-3-8-13(10)21-15(17,18)19/h2-8H,1H3

InChI Key

SCOFJKYRNOPBCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1Cl)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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